molecular formula C22H26N4OS B11429645 3-amino-N-(4-ethylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-N-(4-ethylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11429645
M. Wt: 394.5 g/mol
InChI Key: YJQPWRMGZUUGRI-UHFFFAOYSA-N
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Description

3-AMINO-N-(4-ETHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[2,3-b]naphthyridine core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(4-ETHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]naphthyridine core, followed by the introduction of the amino, ethylphenyl, and propan-2-yl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(4-ETHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenated precursors, amines, and catalysts under various temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-AMINO-N-(4-ETHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-AMINO-N-(4-ETHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ETHYLPHENYL)-3-(4-METHOXYPHENYL)PROPANAMIDE
  • Other thieno[2,3-b]naphthyridine derivatives

Uniqueness

3-AMINO-N-(4-ETHYLPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H26N4OS

Molecular Weight

394.5 g/mol

IUPAC Name

3-amino-N-(4-ethylphenyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C22H26N4OS/c1-4-14-5-7-16(8-6-14)24-21(27)20-19(23)17-11-15-12-26(13(2)3)10-9-18(15)25-22(17)28-20/h5-8,11,13H,4,9-10,12,23H2,1-3H3,(H,24,27)

InChI Key

YJQPWRMGZUUGRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)C(C)C)N

Origin of Product

United States

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